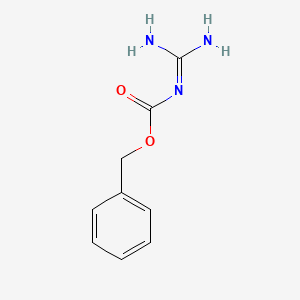

N-Cbz-guanidine

Description

Structure

3D Structure

Properties

CAS No. |

16706-54-0 |

|---|---|

Molecular Formula |

C9H11N3O2 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

benzyl N-methanehydrazonoylcarbamate |

InChI |

InChI=1S/C9H11N3O2/c10-12-7-11-9(13)14-6-8-4-2-1-3-5-8/h1-5,7H,6,10H2,(H,11,12,13) |

InChI Key |

ANFQZZCHCHQRLY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)N=C(N)N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC=NN |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N-Cbz-Guanidine from Benzyl Chloroformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-Cbz-guanidine, a critical building block in medicinal chemistry and organic synthesis. Due to the high basicity of guanidine and the propensity for over-acylation, direct protection with benzyl chloroformate to achieve mono-substitution is challenging. Therefore, this guide focuses on a well-established and reliable multi-step approach commencing with cyanamide, alongside a method for the preparation of the related N,N'-di-Cbz-guanidine for comparative purposes.

Data Presentation: Comparative Synthesis Data

The following table summarizes the key quantitative data for the synthesis of mono-Cbz and di-Cbz protected guanidines, allowing for easy comparison of the methodologies.

| Parameter | Mono-Cbz-Guanidine Synthesis (from Cyanamide) | N,N'-di-Cbz-Guanidine Synthesis (from Guanidine HCl) |

| Starting Materials | Cyanamide, Benzyl Chloroformate, Benzylamine | Guanidine Hydrochloride, Benzyl Chloroformate |

| Key Intermediates | N-carbobenzyloxycyanamide, Potassium N-carbobenzyloxycyanamide | Not Applicable |

| Overall Yield | ~77% (for N-Benzyl, N'-Cbz-guanidine)[1] | 75%[2] |

| Reaction Time | Step A: 3.5 hours; Step B: 0.5 hour; Step C: 1 hour | 20 hours |

| Reaction Temperature | Step A: 0°C to room temp.; Step B: 0°C; Step C: Room temp. | 0°C |

| Key Reagents | Sodium Hydroxide, Potassium Hydroxide, Trimethylsilyl chloride | Sodium Hydroxide |

| Solvent(s) | Water, Methanol, Acetonitrile, Dichloromethane | Dichloromethane, Water |

Experimental Protocols

I. Synthesis of Mono-Cbz-Protected Guanidine (via Acylcyanamide Intermediate)

This procedure is adapted from a well-established method and involves three main steps.[1]

A. Preparation of N-carbobenzyloxycyanamide

-

In a 500-mL round-bottomed flask, dissolve cyanamide (12.6 g, 0.15 mol) in distilled water (100 mL).

-

Add sodium hydroxide pellets (6.16 g, 0.154 mol) portion-wise over 15 minutes.

-

Stir the mixture for 30 minutes at room temperature, then cool to 0°C in an ice bath.

-

In an addition funnel, place benzyl chloroformate (12.8 g, 0.075 mol).

-

Add the benzyl chloroformate dropwise to the reaction mixture over 15 minutes.

-

Stir the reaction for an additional 3 hours at room temperature.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether (50 mL).

-

Acidify the aqueous layer to a pH of 2 with concentrated HCl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-carbobenzyloxycyanamide.

B. Preparation of Potassium N-carbobenzyloxycyanamide

-

Dissolve the crude N-carbobenzyloxycyanamide from Step A in methanol (25 mL).

-

In a separate flask, dissolve potassium hydroxide flakes (4.20 g, 0.075 mol) in methanol (100 mL) at 0°C.

-

Add the N-carbobenzyloxycyanamide solution dropwise to the potassium hydroxide solution over 30 minutes at 0°C.

-

Collect the resulting precipitate by vacuum filtration and wash with cold methanol to obtain potassium N-carbobenzyloxycyanamide.

C. Synthesis of N-Benzyl, N'-Cbz-guanidine

-

Suspend potassium N-carbobenzyloxycyanamide (6.42 g, 30.0 mmol) in acetonitrile (100 mL) under a nitrogen atmosphere.

-

Stir the suspension vigorously for 15 minutes.

-

Add trimethylsilyl chloride (3.58 g, 33.0 mmol) dropwise over 10 minutes and stir for 30 minutes at room temperature.

-

Add benzylamine (3.54 g, 33.0 mmol) in a single portion and stir for 1 hour.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (350 mL) and wash with 1M sodium carbonate solution (100 mL) and saturated sodium chloride solution (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by recrystallization from ethyl acetate.

II. Synthesis of N,N'-di-Cbz-guanidine

This procedure describes the direct di-protection of guanidine hydrochloride.[2]

-

In a round-bottomed flask, dissolve guanidine hydrochloride (3.82 g, 40 mmol) and sodium hydroxide (8.0 g, 0.20 mol) in water (40 mL).

-

Add dichloromethane (80 mL) and cool the biphasic mixture to 0°C with vigorous stirring.

-

Add benzyl chloroformate (17.1 mL, 120 mmol) dropwise over 45 minutes.

-

Continue stirring at 0°C for 20 hours.

-

Dilute the mixture with dichloromethane (100 mL) and separate the layers.

-

Extract the aqueous layer with dichloromethane (100 mL).

-

Combine the organic extracts, wash with water, and dry over magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography or recrystallization.

Mandatory Visualization

Reaction Pathway for the Synthesis of N-Benzyl, N'-Cbz-guanidine

Caption: Multi-step synthesis of N-Benzyl, N'-Cbz-guanidine.

Logical Relationship: Direct Acylation vs. Multi-step Synthesis

References

N-Cbz-guanidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Cbz-guanidine (benzyl N-(diaminomethylidene)carbamate), a key synthetic intermediate. The document details its chemical properties, representative synthesis, and applications in organic chemistry, particularly in the development of novel molecular architectures.

Core Compound Data

This compound is a guanidine derivative where one of the nitrogen atoms is protected by a benzyloxycarbonyl (Cbz) group. This protection strategy is crucial for modulating the high basicity of the guanidine moiety, rendering it a more manageable reagent in complex synthetic pathways.

Physicochemical and Structural Information

The following table summarizes the key quantitative data for this compound. It is important to note that while core identifiers are well-established, specific experimental data such as melting point and solubility are not consistently reported in publicly available literature.

| Property | Value | Source |

| CAS Number | 16706-54-0 | [PubChem] |

| Molecular Formula | C₉H₁₁N₃O₂ | [PubChem] |

| Molecular Weight | 193.20 g/mol | [PubChem] |

| IUPAC Name | benzyl N-(diaminomethylidene)carbamate | [PubChem] |

| Calculated XLogP3 | 1.4 | [PubChem] |

| Hydrogen Bond Donor Count | 2 | [PubChem] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem] |

| Rotatable Bond Count | 3 | [PubChem] |

Synthesis and Experimental Protocols

Representative Synthesis: Preparation of N-Benzyl, N'-Cbz-guanidine

This protocol is adapted from a known procedure for the synthesis of mono-Cbz protected guanidines.

Materials:

-

Potassium carbobenzyloxycyanamide

-

Acetonitrile

-

Trimethylsilyl chloride

-

Benzylamine

-

Methanol

-

Diethyl ether

Procedure:

-

A flame-dried 250-mL single-necked round-bottomed flask equipped with a magnetic stirring bar is placed under a nitrogen atmosphere.

-

The flask is charged with potassium carbobenzyloxycyanamide (30.0 mmol).

-

Acetonitrile (100 mL) is added, and the mixture is stirred vigorously for 15 minutes.

-

Trimethylsilyl chloride is then added, and the reaction is stirred for an additional period.

-

Benzylamine is subsequently introduced to the reaction mixture.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is then taken up in methanol and stirred.

-

The product is precipitated by the addition of diethyl ether and collected by filtration.

Applications in Organic Synthesis

This compound is a valuable reagent for the introduction of a protected guanidine group in the synthesis of more complex molecules. One of its notable applications is in the preparation of N-protected amino acid-derived guanidine organocatalysts.

Experimental Protocol: Synthesis of an this compound-Containing Organocatalyst

This protocol describes the synthesis of an organocatalyst using this compound as a key reagent.

Materials:

-

N-Cbz-L-proline

-

1,1'-Carbonyldiimidazole (CDI)

-

Dry N,N-Dimethylformamide (DMF)

-

This compound

Procedure:

-

N-Cbz-L-proline is dissolved in dry DMF in a reaction vessel under an inert atmosphere.

-

The solution is cooled to 0 °C.

-

1,1'-Carbonyldiimidazole (CDI) is added to the solution to activate the carboxylic acid.

-

The reaction mixture is stirred at 0 °C for a designated period to allow for the formation of the acylimidazolide intermediate.

-

A solution of this compound in dry DMF is then added to the reaction mixture.

-

The reaction is allowed to proceed at room temperature for 24-72 hours.

-

Following the reaction, the product is isolated and purified using standard chromatographic techniques.

Logical and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound.

Caption: Workflow for the synthesis of an organocatalyst using this compound.

Signaling Pathways and Biological Activity

There is limited information in the scientific literature describing a direct role for this compound in specific biological signaling pathways. Its primary utility is as a synthetic intermediate. However, the guanidinium group, which this compound can introduce into molecules, is of significant interest in medicinal chemistry. Guanidine and its derivatives are known to interact with various biological targets. For instance, some guanidine compounds act as inhibitors of voltage-gated potassium (Kv) channels. The proposed mechanism involves the guanidinium ion binding within the intracellular pore of the channel, which can stabilize a closed state.

The Cbz protecting group on this compound is designed to be removed under specific conditions, unmasking the guanidine functionality at a desired stage of a synthesis. This allows for the strategic incorporation of the biologically active guanidinium moiety into potential drug candidates.

Caption: General mechanism of action for some guanidine compounds as Kv channel inhibitors.

The Carboxybenzyl Group: A Cornerstone of Modern Peptide Synthesis

An In-depth Technical Guide on the Discovery and History of the Cbz Protecting Group

Introduction

The ability to selectively protect and deprotect functional groups is a fundamental requirement for the chemical synthesis of complex organic molecules. In the realm of peptide synthesis, where the sequential coupling of amino acids necessitates the masking of reactive amine termini, the development of a reliable protecting group strategy was a watershed moment. The introduction of the carboxybenzyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932 revolutionized the field, enabling the controlled, stepwise synthesis of peptides for the first time and laying the groundwork for decades of advancements in bioorganic chemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with the Cbz protecting group, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective: The Bergmann-Zervas Breakthrough

Prior to the 1930s, the synthesis of peptides of a defined sequence was a formidable challenge, largely due to the uncontrollable polymerization of amino acids. The breakthrough came when Max Bergmann and his graduate student Leonidas Zervas, working at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, introduced the benzyloxycarbonyl group as a means to temporarily protect the α-amino group of amino acids.[1][2] Their seminal paper, "Über ein allgemeines Verfahren der Peptid-Synthese" (On a General Method of Peptide Synthesis), published in Berichte der deutschen chemischen Gesellschaft in 1932, described a method that was both elegant and robust.[2][3]

The Cbz group offered two critical features that made it exceptionally suitable for peptide synthesis: it could be introduced under mild conditions, and more importantly, it could be removed selectively without cleaving the newly formed peptide bonds. This "orthogonal" protection strategy was the key to their success. For their pioneering work, the Cbz group is often referred to as the "Z" group in honor of Zervas.

Core Chemistry of the Cbz Protecting Group

The utility of the Cbz group lies in the stability of the carbamate linkage it forms with an amine and the relative ease with which the benzyl group can be cleaved.

Protection of Amines

The introduction of the Cbz group, or Cbz-protection, is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the hydrochloric acid byproduct.[4] The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Diagram 1: General Mechanism for Cbz Protection of an Amine

Caption: Mechanism of amine protection using benzyl chloroformate.

Deprotection of Cbz-Protected Amines

The selective removal of the Cbz group is the hallmark of this protecting group strategy. Several methods have been developed for Cbz deprotection, with catalytic hydrogenation being the most common.

1. Catalytic Hydrogenolysis: This is the classic and most widely used method for Cbz deprotection. The Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[4] The reaction proceeds under mild conditions and yields the free amine, toluene, and carbon dioxide as byproducts.

Caption: A simplified workflow for dipeptide synthesis.

Conclusion

The discovery of the carboxybenzyl protecting group by Bergmann and Zervas was a monumental achievement that transformed peptide synthesis from an art to a science. Its ease of introduction, stability, and selective removal under mild conditions provided the essential tools for the rational construction of peptides. While newer protecting groups with different orthogonalities have since been developed, the Cbz group remains a widely used and reliable choice in both academic and industrial settings. The principles established by the Bergmann-Zervas method continue to underpin the logic of modern synthetic organic chemistry, demonstrating the enduring legacy of this foundational discovery.

References

The Strategic Role of N-Cbz-Guanidine in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The guanidinium side chain of arginine presents a unique and often critical feature in peptide chemistry, contributing significantly to the biological activity of many peptides through its basicity and hydrogen-bonding capabilities. However, its high nucleophilicity and basicity also pose a significant challenge during chemical peptide synthesis, necessitating the use of protecting groups to prevent unwanted side reactions. Among the arsenal of protecting groups available to the peptide chemist, the benzyloxycarbonyl (Cbz or Z) group stands as a classic and versatile tool for the protection of the guanidino function. This technical guide provides an in-depth exploration of the role of N-Cbz-guanidine in peptide chemistry, offering a comprehensive overview of its application, quantitative data on its efficiency, detailed experimental protocols, and a discussion of its strategic importance in the synthesis of complex peptides.

Core Principles of this compound Protection

The benzyloxycarbonyl group is introduced to the guanidino moiety of arginine via reaction with benzyl chloroformate (Cbz-Cl) under basic conditions. This transforms the highly basic guanidinium group into a neutral, less reactive carbamate, thereby preventing its interference with peptide coupling reactions. The Cbz group is renowned for its stability under a wide range of conditions, including those used for the removal of other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), making it a valuable component of orthogonal protection strategies in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).[1][2][3]

The removal of the Cbz group is most commonly and efficiently achieved through catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source.[1] This method is mild and selective, leaving most other functional groups intact. Alternatively, deprotection can be accomplished under strong acidic conditions, such as with HBr in acetic acid or with other acid-mediated protocols, providing flexibility in synthetic design.[4]

Quantitative Data on this compound Reactions

The efficiency of both the protection and deprotection steps is crucial for the overall success of a peptide synthesis campaign. The following tables summarize quantitative data from various studies, providing a comparative overview of reaction yields under different conditions.

| Reaction | Substrate | Reagents and Conditions | Yield (%) | Reference |

| Protection | Amine | Cbz-Cl, NaHCO₃, THF/H₂O (2:1), 0°C, 20 h | 90 | [1] |

| Protection | L-Cyclohexylglycine | Cbz-Cl, 20% aq. NaOH, water, followed by extraction with ethyl acetate and crystallization | 82.3 | [5] |

| Deprotection | N1-Cbz-Piperazic Acid Derivative | LiOH·H₂O (2 equiv.), THF/H₂O (1:1), 0°C to rt, 18 h | 72 | [6] |

| Deprotection | N1-Cbz-Piperazic Acid Derivative | K₂CO₃ (2 equiv.), MeOH, rt, 18 h | 60 | [6] |

Table 1: Quantitative Yields for Cbz Protection and Deprotection Reactions.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of successful synthetic chemistry. The following sections provide step-by-step methodologies for the key transformations involving this compound.

Protocol 1: N-Cbz Protection of an Amine

This protocol describes a general procedure for the protection of an amine functional group using benzyl chloroformate.

Materials:

-

Starting material (amine)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Ethyl acetate (AcOEt)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/n-hexane mixture

Procedure:

-

Dissolve the starting amine (1.0 eq) in a 2:1 mixture of THF and water.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium bicarbonate (2.0 eq).

-

Slowly add benzyl chloroformate (1.5 eq) to the stirring solution.

-

Stir the reaction mixture at 0°C for 20 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., 40% ethyl acetate in n-hexane) to afford the N-Cbz protected product.[1]

Protocol 2: Deprotection of this compound via Hydrogenolysis

This protocol outlines the standard method for the removal of the Cbz protecting group using catalytic hydrogenolysis.

Materials:

-

N-Cbz protected compound

-

Methanol (MeOH)

-

5% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve the N-Cbz protected compound in methanol.

-

Add 5% Pd/C catalyst to the solution.

-

Stir the mixture under an atmosphere of hydrogen gas (atmospheric pressure) at 60°C for 40 hours.

-

After the reaction is complete, filter the catalyst through a pad of Celite.

-

Concentrate the filtrate in vacuo to obtain the deprotected product.[1]

Protocol 3: Acid-Mediated Deprotection of an N-Cbz Group

This protocol provides an alternative, metal-free method for Cbz deprotection using acidic conditions.

Materials:

-

N-Cbz protected compound

-

Isopropanol hydrochloride (IPA·HCl)

-

Ethyl acetate

Procedure:

-

To a clean and dry round-bottom flask, add the N-Cbz protected compound and isopropanol hydrochloride.

-

Stir the mixture at 20-30°C for 15 minutes.

-

Heat the reaction mass to 65-75°C and maintain this temperature for 4 hours.

-

Upon completion of the reaction, cool the mixture to 45-55°C and distill off the solvent under vacuum.

-

Add ethyl acetate to the obtained crude product at 45-55°C and stir for 40 minutes.

-

Cool the mixture to 20-30°C and stir for 2 hours to facilitate precipitation.

-

Isolate the deprotected product by filtration.[4]

Strategic Workflows in Peptide Synthesis

The integration of this compound protection into peptide synthesis workflows is critical for the successful assembly of arginine-containing peptides. The following diagrams, generated using the DOT language, illustrate the logical flow of both solid-phase and solution-phase peptide synthesis employing Cbz protection for the arginine side chain.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tdcommons.org [tdcommons.org]

- 5. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

- 6. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]

N,N'-Bis(benzyloxycarbonyl)guanidine: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N,N'-Bis(benzyloxycarbonyl)guanidine, a key reagent in synthetic chemistry, particularly for the guanidinylation of amines. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering a centralized resource for its synonyms, chemical identifiers, properties, and applications.

Chemical Identity and Synonyms

N,N'-Bis(benzyloxycarbonyl)guanidine is a protected form of guanidine where two of the nitrogen atoms are capped with benzyloxycarbonyl (Cbz or Z) groups. This protection strategy enhances the compound's utility as a guanidinylating agent by moderating its reactivity and improving its handling characteristics. The systematic identification of this compound is crucial for accurate sourcing and application in experimental settings.

| Identifier Type | Value |

| CAS Number | 10065-79-9 |

| Molecular Formula | C17H17N3O4 |

| Molecular Weight | 327.34 g/mol |

| IUPAC Name | dibenzyl (iminomethylene)bis(carbamate) |

| Synonyms | 1,3-Bis(benzyloxycarbonyl)guanidine, Di-Cbz-guanidine |

| MDL Number | MFCD13180465 |

| InChI | 1S/C17H17N3O4/c18-15(19-16(21)23-11-13-7-3-1-4-8-13)20-17(22)24-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,18,19,20,21,22) |

| InChI Key | WUPOXNUSSFCSGV-UHFFFAOYSA-N |

| SMILES | O=C(NC(=N)NC(=O)OCc1ccccc1)OCc1ccccc1 |

Physicochemical Properties

The physical and chemical properties of N,N'-Bis(benzyloxycarbonyl)guanidine are essential for its proper storage, handling, and use in chemical reactions. While detailed experimental data from suppliers like Sigma-Aldrich is limited, some general properties can be inferred from available information.

| Property | Value |

| Physical Form | Solid, typically a white powder |

| Purity | Typically >97% |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C |

Synthesis and Guanidinylation Reactions

N,N'-Bis(benzyloxycarbonyl)guanidine serves as a valuable reagent for the introduction of a protected guanidinyl group onto primary and secondary amines. This transformation is a key step in the synthesis of various biologically active molecules, including peptide and peptidomimetic analogs of arginine. The benzyloxycarbonyl protecting groups can be removed under specific conditions, typically catalytic hydrogenation, to unveil the free guanidinium group.

General Experimental Workflow

The following diagram illustrates a typical workflow for a guanidinylation reaction using N,N'-Bis(benzyloxycarbonyl)guanidine.

The Cornerstone of Guanidinium Moiety Masking: A Technical Guide to Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium group, the characteristic basic moiety of the amino acid arginine, plays a pivotal role in biological recognition, molecular interactions, and catalysis.[1] Its high basicity (pKa ≈ 13.6) ensures it is protonated under physiological conditions, enabling it to participate in hydrogen bonding and electrostatic interactions.[2][3] However, this inherent reactivity presents a significant challenge in the chemical synthesis of peptides and other complex molecules. Unprotected guanidinium groups can interfere with coupling reactions, leading to side products and diminished yields. To overcome this, a variety of protecting groups have been developed to temporarily mask the guanidinium functionality.

This technical guide provides an in-depth exploration of the foundational principles of guanidine protecting groups. It offers a comparative analysis of commonly employed protecting groups, detailed experimental protocols for their installation and cleavage, and a discussion of strategic considerations for their use in complex synthetic endeavors, particularly in the realm of solid-phase peptide synthesis (SPPS).

The Guanidinium Group: A Double-Edged Sword

The guanidinium group's high basicity stems from the resonance stabilization of its protonated form, the guanidinium ion. This positive charge is delocalized over three nitrogen atoms, rendering it a powerful hydrogen bond donor and a key player in molecular recognition. However, in the context of chemical synthesis, this nucleophilicity and high pKa can lead to undesirable side reactions. Therefore, transient protection is a cornerstone of synthetic strategies involving guanidine-containing molecules.

Classification of Guanidine Protecting Groups

Guanidine protecting groups can be broadly classified based on their chemical structure and cleavage conditions. The choice of a suitable protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal protection schemes where different protecting groups can be removed selectively without affecting others.[4]

A general classification of commonly used guanidine protecting groups is illustrated below:

Figure 1. Classification of common guanidine protecting groups.

Quantitative Comparison of Guanidine Protecting Groups

The selection of a protecting group is a critical decision in synthesis design. Factors such as stability to various reaction conditions, ease of introduction and cleavage, and impact on the solubility of the protected intermediate must be considered. The following table summarizes key quantitative and qualitative data for some of the most widely used guanidine protecting groups.

| Protecting Group | Abbreviation | pKa (Predicted/Approx.) | Introduction Yield (%) | Cleavage Conditions | Cleavage Time | Cleavage Yield (%) | Orthogonality |

| Sulfonyl-Based | |||||||

| Tosyl | Tos | ~3.8 | Good | Strong Acid (HF, TFMSA) | Variable | Moderate to Good | Boc/Bzl |

| 4-Methoxy-2,3,6-trimethyl-benzenesulfonyl | Mtr | Acid-labile | Good | TFA, TMSBr | Long (up to 12h for multiple Arg)[5] | Variable | Fmoc/tBu |

| 2,2,4,6,7-Pentamethyl-dihydrobenzofuran-5-sulfonyl | Pbf | 3.83 (Predicted)[6][7] | High (often >90%) | TFA | ~1 hour[8] | High (e.g., 69% vs 46% for Pmc)[7] | Fmoc/tBu |

| Carbamate-Based | |||||||

| tert-Butoxycarbonyl | Boc | Acid-labile | High (up to 95%)[9] | Strong Acid (TFA, HCl) | 10-30 min[10] | High (e.g., 93%)[11] | Fmoc/tBu |

| Benzyloxycarbonyl | Cbz | Stable to acid/base | High (e.g., 90%)[12] | Hydrogenolysis (H₂/Pd) | 1-40 hours[12] | High | Boc/Bzl, Fmoc/tBu |

| Nitro-Based | |||||||

| Nitro | NO₂ | Electron-withdrawing | Good | Reduction (e.g., SnCl₂) | Variable | Good | Boc/Bzl, Fmoc/tBu |

Note: Yields and reaction times are highly substrate and condition dependent. The values presented are indicative and sourced from various literature reports for comparison.

Orthogonal Protection Strategies in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the concept of orthogonality is paramount. It allows for the selective deprotection of the Nα-amino group at each cycle of amino acid addition without affecting the protecting groups on the side chains. The two dominant strategies are Fmoc/tBu and Boc/Bzl.

The following diagram illustrates the principle of an orthogonal protection strategy in Fmoc-based SPPS for an arginine-containing peptide.

Figure 2. Orthogonal protection in Fmoc-SPPS of an Arg-peptide.

Experimental Protocols

This section provides detailed methodologies for the introduction and removal of key guanidine protecting groups.

tert-Butoxycarbonyl (Boc) Protection

a) Introduction of Di-Boc Protecting Group: [9][13]

-

Reaction: Guanidinylation of an amine using N,N'-di-Boc-thiourea activated by cyanuric chloride (TCT).

-

Procedure:

-

To a stirred solution of N,N'-di-Boc-thiourea (1.1 equivalents) in anhydrous THF, add cyanuric chloride (0.33 equivalents) at room temperature under an inert atmosphere.

-

Stir the mixture for 30 minutes.

-

Add N-methylmorpholine (NMM, 1.5 equivalents), 4-dimethylaminopyridine (DMAP, 0.1 equivalents), and the primary or secondary amine (1 equivalent).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the N,N'-di-Boc-protected guanidine.

-

-

Reported Yield: Up to 95%.[9]

b) Cleavage of Boc Protecting Group: [11]

-

Reaction: Acid-catalyzed removal of the Boc group.

-

Procedure:

-

Dissolve the Boc-protected compound in a suitable solvent such as tetrahydrofuran (THF).

-

Add an aqueous solution of a strong acid (e.g., 1.0 M HCl).

-

Stir the reaction at room temperature and monitor by TLC or LC-MS.

-

Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the deprotected product with an appropriate organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the crude product.

-

-

Reported Yield: 93% for a tandem lactone hydrolysis and guanidine deprotection.[11]

Benzyloxycarbonyl (Cbz) Protection

a) Introduction of Cbz Protecting Group: [12][14]

-

Reaction: Acylation of a guanidine with benzyl chloroformate (Cbz-Cl).

-

Procedure:

-

Dissolve the amine in a mixture of THF and water (2:1).

-

Add sodium bicarbonate (2 equivalents) and cool the mixture to 0 °C.

-

Add benzyl chloroformate (1.5 equivalents) dropwise at 0 °C.

-

Allow the reaction to stir at 0 °C for several hours (e.g., 20 hours).[12]

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography.

-

-

Reported Yield: 90%.[12]

b) Cleavage of Cbz Protecting Group: [12]

-

Reaction: Hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.

-

Procedure:

-

Dissolve the Cbz-protected compound in methanol.

-

Add 5% Pd/C catalyst.

-

Stir the mixture under an atmosphere of hydrogen gas (H₂). The reaction can be run at atmospheric pressure or higher pressures.

-

Monitor the reaction by TLC. The reaction time can vary significantly (from hours to days) depending on the substrate and conditions.[12]

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate in vacuo to obtain the deprotected product.

-

2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) Protection

a) Introduction of Pbf Protecting Group: [15][16]

-

Reaction: Sulfonylation of the guanidine group with Pbf-Cl.

-

Procedure (for Nα-Boc-L-arginine):

-

Prepare a solution of Nα-Boc-L-arginine in a mixture of dioxane and water.

-

Cool the solution in an ice bath.

-

Add a solution of Pbf-Cl in dioxane dropwise.

-

During the addition, maintain the pH of the reaction mixture between 10 and 12 by the controlled addition of a 20% sodium hydroxide solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 3.5 hours).[15]

-

Remove the dioxane under reduced pressure.

-

Adjust the pH of the aqueous residue to 3-4 with a saturated aqueous citric acid solution.

-

Extract the product, which may precipitate as an oil, with an organic solvent.

-

Dry and concentrate the organic phase to obtain the crude Boc-Arg(Pbf)-OH.

-

-

Reported Yield: 63.15% in one example.[15]

b) Cleavage of Pbf Protecting Group: [17][18]

-

Reaction: Acidolysis with trifluoroacetic acid (TFA), typically in the presence of scavengers.

-

Procedure (for a peptide on resin):

-

Prepare a cleavage cocktail, a common example being TFA/water/triisopropylsilane (TIS) in a 95:2.5:2.5 ratio.

-

Suspend the dry peptide-resin in the cleavage cocktail.

-

Stir the mixture at room temperature for 1-3 hours. The optimal time can depend on the number of arginine residues.[18]

-

Filter the resin and wash with additional TFA.

-

Precipitate the cleaved peptide by adding the combined filtrates to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

-

Reported Cleavage Efficiency: Pbf is significantly more labile than Pmc, with cleavage often complete within an hour.[8]

General Workflow for Protection and Deprotection

The following diagram outlines a generalized workflow for the application of a guanidine protecting group in a synthetic sequence.

Figure 3. General workflow of guanidine protection and deprotection.

Conclusion

The judicious selection and application of guanidine protecting groups are fundamental to the successful synthesis of complex molecules, particularly arginine-containing peptides. This guide has provided a comprehensive overview of the principles governing the use of these crucial synthetic tools. By understanding the chemical properties, stability, and cleavage conditions of various protecting groups, researchers can devise robust and efficient synthetic strategies. The provided data and experimental protocols serve as a valuable resource for chemists in academia and industry, facilitating the rational design and execution of syntheses involving the versatile guanidinium moiety. As the demand for complex synthetic peptides and other guanidine-containing molecules in drug discovery and materials science continues to grow, a thorough understanding of these foundational principles will remain an indispensable asset for the modern synthetic chemist.

References

- 1. N-Cbz-guanidine | 16706-54-0 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. baranlab.org [baranlab.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Trustworthy Manufacturer Supply Top Purity 154445-77-9 with the Best Price [zypeptides.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN101250172B - Arginine double-protective preparation technique - Google Patents [patents.google.com]

- 16. Page loading... [wap.guidechem.com]

- 17. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 18. biotage.com [biotage.com]

N-Cbz-Guanidine in Synthesis: A Technical Guide to its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and synthetic applications of N-Cbz-protected guanidinylating reagents. Guanidines are a critical functional group in a vast array of biologically active natural products and pharmaceuticals, but their high basicity presents a significant challenge in chemical synthesis. The use of the carboxybenzyl (Cbz) protecting group is a key strategy to temporarily mask the guanidino group's reactivity, enabling its efficient incorporation into complex molecular architectures. This guide will focus on the use of N-Cbz-guanidine derivatives, particularly the highly reactive N,N'-Di-Cbz-N''-triflylguanidine, as powerful reagents for the guanylation of primary and secondary amines.

Core Mechanism of Action

The primary role of the Cbz group in these reagents is to reduce the high basicity of the guanidine moiety. The electron-withdrawing nature of the Cbz-carbonyl group delocalizes the lone pair of electrons on the guanidine nitrogens, making the overall functional group less prone to protonation and more manageable in standard organic synthesis conditions.

The guanylation of an amine using an activated this compound reagent, such as N,N'-Di-Cbz-N''-triflylguanidine, proceeds via a nucleophilic substitution mechanism. The triflyl group (trifluoromethanesulfonyl) is an excellent leaving group, which makes the central carbon of the guanidine highly electrophilic. The reaction is typically carried out under mild conditions and involves the nucleophilic attack of a primary or secondary amine on this electrophilic carbon. The reaction proceeds with the displacement of the triflate anion, resulting in the formation of a stable, Cbz-protected guanidinylated product.

The general mechanism can be visualized as follows:

Mechanism of amine guanylation. (Max Width: 760px)

Quantitative Data: Substrate Scope and Yields

The use of N,N'-Di-Cbz-N''-triflylguanidine has been shown to be effective for the guanylation of a wide range of primary and secondary amines, including sterically hindered and electron-deficient substrates. The following table summarizes representative data on the substrate scope and corresponding yields.

| Entry | Amine Substrate | Reaction Time (h) | Temperature (°C) | Solvent | Yield (%) |

| 1 | Benzylamine | 0.5 | 25 | CH₂Cl₂ | 95 |

| 2 | Aniline | 1 | 25 | CH₂Cl₂ | 85 |

| 3 | Cyclohexylamine | 0.5 | 25 | CH₂Cl₂ | 92 |

| 4 | Di-n-butylamine | 2 | 25 | CH₂Cl₂/TEA | 88 |

| 5 | L-Alanine methyl ester | 1 | 25 | CH₂Cl₂ | 90 |

| 6 | 2-Aminoethanol | 0.5 | 0 | CH₂Cl₂ | 93 |

| 7 | 4-Nitroaniline | 3 | 25 | CH₂Cl₂/TEA | 75 |

Note: This data is a compilation of representative examples from the literature and may vary based on specific reaction conditions and scale.

Experimental Protocols

This section provides detailed methodologies for the preparation of the guanylating reagent and a general procedure for the guanylation of a primary amine.

Synthesis of N,N'-Di-Cbz-N''-triflylguanidine

This protocol is adapted from the procedure developed by Goodman and coworkers.

Materials:

-

N,N'-Di-Cbz-guanidine

-

Triflic anhydride (Tf₂O)

-

Triethylamine (TEA)

-

Dichloromethane (CH₂Cl₂)

-

Dry ice/acetone bath

Procedure:

-

A solution of N,N'-Di-Cbz-guanidine (1.0 equiv) in anhydrous dichloromethane is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).

-

Triethylamine (1.2 equiv) is added to the solution.

-

Triflic anhydride (1.1 equiv) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to slowly warm to room temperature over several hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford N,N'-Di-Cbz-N''-triflylguanidine as a white solid.

General Protocol for Guanylation of a Primary Amine

Materials:

-

N,N'-Di-Cbz-N''-triflylguanidine

-

Primary amine

-

Triethylamine (TEA, optional for amine hydrochlorides)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of the primary amine (1.0 equiv) in dichloromethane at room temperature, add N,N'-Di-Cbz-N''-triflylguanidine (1.05 equiv). If the amine is used as a hydrochloride salt, add triethylamine (1.1 equiv).

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting amine is consumed. Reaction times typically range from 30 minutes to a few hours.

-

Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N,N'-Di-Cbz-protected guanidine.

Experimental Workflow and Deprotection

The overall synthetic strategy involves three key stages: guanylation, further synthetic modifications if needed, and finally, deprotection of the Cbz groups to unveil the free guanidine.

General synthetic workflow. (Max Width: 760px)

The removal of the Cbz protecting groups is typically achieved under standard hydrogenolysis conditions. This involves treating the protected guanidine with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C) in a suitable solvent such as methanol or ethanol. This method is generally clean and efficient, yielding the deprotected guanidine, which can then be isolated as a salt (e.g., hydrochloride or trifluoroacetate).

Methodological & Application

Application Notes and Protocols: N-Cbz-Guanidine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-Cbz-protected guanidinylating reagents in solid-phase peptide synthesis (SPPS). The protocols focus on the conversion of primary amine side chains, such as in ornithine, to a protected arginine analogue, a critical step in the synthesis of arginine-containing peptides and peptidomimetics.

Introduction

The guanidinium group of arginine is pivotal for the biological function of many peptides, facilitating electrostatic interactions and hydrogen bonding. In SPPS, the direct incorporation of arginine often utilizes side chains protected by bulky groups like Pbf or Pmc. An alternative and versatile strategy is the post-synthetic modification of a primary amine-containing residue, such as ornithine or lysine, already incorporated into the peptide sequence. This is achieved through on-resin guanidinylation.

N-Cbz (Carboxybenzyl) protected guanidinylating reagents are valuable tools for this purpose. The Cbz group offers orthogonal protection to the commonly used Fmoc (N-terminal) and tBu (side-chain) protecting groups in Fmoc-SPPS. This allows for selective deprotection strategies. One of the most effective Cbz-protected guanidinylating reagents is N,N'-di-Cbz-N''-triflylguanidine . The triflyl group acts as an excellent leaving group, enhancing the reagent's reactivity and enabling efficient guanidinylation of even sterically hindered amines under mild conditions.[1] For unhindered primary amines, guanidinylation yields using this reagent can exceed 90%.[1]

Experimental Data

The following table summarizes the reported yields for guanidinylation reactions using Cbz-protected reagents in solution-phase synthesis, which is indicative of the efficiency applicable to solid-phase contexts.

| Precursor Amino Acid | Guanidinylating Reagent | Yield (%) | Reference |

| Ornithine | N,N'-di-Cbz-N''-triflylguanidine | 85% | [1] |

| Various amines, amino alcohols, and amino ethers | N,N'-di-Cbz-N''-triflylguanidine | >75% | [1] |

Note: The data presented is primarily from solution-phase synthesis but demonstrates the high efficiency of the reagent, which is translatable to solid-phase applications.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for assembling a peptide on a solid support prior to on-resin guanidinylation.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol:

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) for 20-30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's free amine. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and by-products.

-

Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (e.g., Fmoc-Orn(Boc)-OH) to the deprotected amine on the resin. Use a suitable coupling reagent cocktail (e.g., DIC/Oxyma in DMF). Allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Step 2) to expose the N-terminal amine if required for subsequent modifications.

On-Resin Guanidinylation of Ornithine Side Chain

This protocol describes the conversion of the δ-amino group of a resin-bound ornithine residue to a di-Cbz-protected guanidino group using N,N'-di-Cbz-N''-triflylguanidine.

Caption: Workflow for on-resin guanidinylation of an ornithine side chain.

Materials:

-

Resin-bound peptide containing an ornithine residue with a free δ-amino group.

-

N,N'-di-Cbz-N''-triflylguanidine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Kaiser test kit

Protocol:

-

Resin Preparation: Swell the peptidyl-resin in anhydrous DCM for 20 minutes in a reaction vessel. Drain the solvent.

-

Reagent Preparation: In a separate flask, dissolve N,N'-di-Cbz-N''-triflylguanidine (3-5 equivalents relative to the resin loading) and TEA (3-5 equivalents) in anhydrous DCM.

-

Guanidinylation Reaction: Add the freshly prepared guanidinylating solution to the swollen resin. Agitate the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by taking small samples of the resin and performing a Kaiser test. The disappearance of the blue color indicates the complete consumption of the primary amine. The reaction is typically complete within 2-5 hours.

-

Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DCM, DMF, and finally MeOH to remove all soluble impurities.

-

Drying: Dry the resin under vacuum. The resin-bound peptide now contains an arginine residue with its guanidinium group protected by two Cbz groups.

Cleavage and Deprotection

The final peptide can be cleaved from the resin and the side-chain protecting groups (including Cbz) can be removed.

Protocol:

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and protecting groups used. For Cbz group removal, a strong acid cocktail is typically required. A common cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

-

Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide from the filtrate using cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Concluding Remarks

On-resin guanidinylation using N,N'-di-Cbz-N''-triflylguanidine is a highly effective method for introducing arginine residues into peptides during solid-phase synthesis. The high reactivity of the reagent allows for near-quantitative conversion of primary amines under mild conditions, compatible with standard Fmoc-SPPS chemistry. The Cbz protecting groups provide an orthogonal protection strategy, adding flexibility to the synthesis of complex peptides and peptidomimetics. Careful monitoring of the reaction and thorough washing are crucial for obtaining high-purity products.

References

Application Notes and Protocols for Cbz Deprotection via Catalytic Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules in drug discovery. Its popularity stems from its stability under a range of reaction conditions and, crucially, its susceptibility to removal under mild catalytic hydrogenation conditions. This process, known as hydrogenolysis, offers a clean and efficient method for deprotection, yielding the free amine, toluene, and carbon dioxide as byproducts.

This document provides detailed application notes and experimental protocols for the deprotection of Cbz-protected amines using various catalytic hydrogenation methods.

Mechanism of Cbz Deprotection by Catalytic Hydrogenation

The deprotection of a Cbz group via catalytic hydrogenation proceeds through a two-step mechanism on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[1]

-

Hydrogenolysis: The first step involves the cleavage of the benzyl C-O bond by hydrogen. The Cbz-protected amine adsorbs onto the catalyst surface, where hydrogen atoms are also present. The palladium catalyst facilitates the reductive cleavage of the benzylic C-O bond, leading to the formation of toluene and an unstable carbamic acid intermediate.[1]

-

Decarboxylation: The carbamic acid intermediate is highly unstable and readily undergoes spontaneous decarboxylation to yield the deprotected amine and carbon dioxide gas.[1]

Key Parameters for Successful Cbz Deprotection

Several factors can influence the efficiency and outcome of the Cbz deprotection reaction:

-

Catalyst: Palladium on carbon (Pd/C) is the most common catalyst, with 5% or 10% loading being standard.[2] Other catalysts, such as palladium black or palladium on other supports (e.g., CaCO3, Al2O3), can also be used, though they may exhibit different activities.[2] Catalyst deactivation can occur in the presence of sulfur or phosphorus-containing compounds.[2]

-

Hydrogen Source: The reaction can be performed using hydrogen gas (H₂), typically at atmospheric pressure (balloon) or higher pressures in a Parr shaker.[3][4] Alternatively, catalytic transfer hydrogenation (CTH) offers a safer and more convenient option by using hydrogen donors such as ammonium formate (HCOONH₄), formic acid (HCOOH), cyclohexene, or 1,4-cyclohexadiene.[5][6][7][8]

-

Solvent: A variety of protic solvents are suitable for catalytic hydrogenation, with methanol (MeOH) and ethanol (EtOH) being the most common.[3][9] Other solvents like isopropanol (i-PrOH) or ethyl acetate (EtOAc) can also be employed.[3][5]

-

Temperature and Pressure: Most Cbz deprotections can be carried out at room temperature and atmospheric pressure.[3] In cases of slow reactions, elevated temperature or pressure can be applied to increase the reaction rate.[10] Microwave irradiation has also been shown to significantly shorten reaction times.[5]

-

Additives: In some instances, acidic additives can facilitate the reaction. For example, the combination of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to accelerate the deprotection of N-Cbz groups.[3][10]

Comparative Data for Cbz Deprotection Methods

The following tables summarize quantitative data from various literature sources for different Cbz deprotection methods, allowing for easy comparison.

Table 1: Cbz Deprotection using Hydrogen Gas (H₂)

| Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Cbz-protected dioctylamine | 10% Pd/C | MeOH | Room Temp. | 90 min (incomplete) | 54% (product), 40% (starting material) | [3] |

| Cbz-protected dioctylamine | 10% Pd/C + 10% Nb₂O₅/C | MeOH | Room Temp. | 45 min | quant. | [10] |

| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C | Micellar (TPGS-750-M in H₂O) | Room Temp. | 2 h | Total deprotection | [11] |

| Cbz-protected amine | 5% Pd-C | MeOH | 60 | 40 h | - | [9] |

Table 2: Cbz Deprotection using Catalytic Transfer Hydrogenation (CTH)

| Substrate | Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| N-Cbz amines | Pd/C | Ammonium formate | i-PrOH | Microwave (80°C) | 10 min | - | [5] |

| Cbz-protected amines | Pd/C | Ammonium formate | Micellar (TPGS-750-M in H₂O) | - | - | Highly efficient | [6] |

| Z-Gly | 10% Pd/C | Formic acid | MeOH | - | minutes | 95 | [7] |

| Z-Phe | 10% Pd/C | Formic acid | MeOH | - | minutes | 95 | [7] |

| Z-Ala | 10% Pd/C | Formic acid | MeOH | - | minutes | 95 | [7] |

Experimental Protocols

Protocol 1: General Procedure for Cbz Deprotection using Hydrogen Gas (H₂) and Pd/C

This protocol is a standard method for Cbz deprotection on a laboratory scale.

Materials:

-

Cbz-protected amine

-

10% Palladium on carbon (Pd/C) (typically 5-10 mol% of Pd)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite® or a membrane filter

Procedure:

-

Dissolve the Cbz-protected substrate in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst can vary, but a starting point of 10-20% by weight of the substrate is common.

-

Seal the flask and replace the inside air with hydrogen gas. This is typically done by evacuating the flask with a vacuum pump and then backfilling with hydrogen from a balloon. Repeat this vacuum/hydrogen cycle three times.[3]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® or a membrane filter to remove the Pd/C catalyst.[3] Use additional solvent (e.g., EtOAc or the reaction solvent) to wash the filter cake and ensure complete recovery of the product.[3]

-

Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.

-

If necessary, purify the product by an appropriate method such as column chromatography, crystallization, or extraction.

Protocol 2: Cbz Deprotection using Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol offers a convenient alternative to using hydrogen gas.

Materials:

-

Cbz-protected amine

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol (MeOH) or Isopropanol (i-PrOH)

-

Celite® or a membrane filter

Procedure:

-

Dissolve the Cbz-protected substrate in MeOH or i-PrOH in a round-bottom flask with a magnetic stir bar.

-

Add 10% Pd/C to the solution.

-

Add ammonium formate (typically 3-5 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature or heat as required. For faster reactions, microwave irradiation at 80°C for a short duration (e.g., 10 minutes) can be employed.[5]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the mixture through Celite® to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The work-up typically involves partitioning the residue between an organic solvent (e.g., EtOAc) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

Visualizations

Caption: General workflow for Cbz deprotection via catalytic hydrogenation.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. pubs.acs.org [pubs.acs.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Acid-Mediated Deprotection of Carbamate Protecting Groups as an Alternative to Hydrogenolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in amine protection strategy, particularly in peptide synthesis and the preparation of complex organic molecules. The classical method for its removal, palladium-catalyzed hydrogenolysis, while highly effective, presents significant challenges in process development and large-scale synthesis. These challenges include the use of flammable hydrogen gas, the cost and potential toxicity of palladium catalysts, and the need for specialized equipment.[1]

Acid-mediated deprotection has emerged as a robust and scalable alternative, obviating the need for heavy metals and hazardous gases.[1] These methods are often operationally simpler, more cost-effective, and can be tailored to accommodate a wide range of functional groups. This document provides a comprehensive overview of various acid-mediated Cbz deprotection protocols, including detailed experimental procedures and comparative data to guide researchers in selecting the optimal conditions for their specific needs.

Overview of Acid-Mediated Deprotection Methods

The cleavage of the Cbz group under acidic conditions proceeds via protonation of the carbamate oxygen, followed by either an SN1 or SN2-type cleavage of the benzylic C-O bond. The resulting unstable carbamic acid readily decarboxylates to furnish the free amine.

Several acidic reagents have proven effective for this transformation, each with its own advantages and substrate scope. The most commonly employed reagents include:

-

Hydrogen Halides in Organic Solvents: Solutions of hydrogen chloride (HCl) or hydrogen bromide (HBr) in solvents like isopropanol (IPA), acetic acid, or dioxane are widely used.

-

Trifluoroacetic Acid (TFA): TFA is a strong acid that can effectively cleave Cbz groups, often used neat or in a co-solvent like dichloromethane (DCM).

-

Lewis Acids: Strong Lewis acids, particularly in combination with a proton source or a Lewis acid-philic solvent, can facilitate Cbz removal under mild conditions. A notable example is aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP).[2]

The choice of reagent and conditions depends on the stability of other functional groups within the molecule.

Comparative Data of Acid-Mediated Cbz Deprotection

The following tables summarize quantitative data for the deprotection of various Cbz-protected amines using different acidic reagents. This data is intended to provide a comparative overview to aid in method selection.

Table 1: Deprotection of N-Cbz-Protected Alkylamines

| Entry | Substrate | Reagent and Conditions | Time (h) | Yield (%) | Reference |

| 1 | N-Cbz-benzylamine | HCl in IPA (saturated), 65-75 °C | 4 | >95 | [1] |

| 2 | N-Cbz-cyclohexylamine | 33% HBr in Acetic Acid, RT | 2 | 98 | |

| 3 | N-Cbz-piperidine | TFA/DCM (1:1), RT | 1 | 96 | |

| 4 | N-Cbz-morpholine | AlCl₃ (1.5 eq), HFIP, RT | 0.5 | 99 | [2] |

Table 2: Deprotection of N-Cbz-Protected Anilines

| Entry | Substrate | Reagent and Conditions | Time (h) | Yield (%) | Reference |

| 1 | N-Cbz-aniline | HCl in IPA (saturated), 70 °C | 6 | 92 | |

| 2 | N-Cbz-4-chloroaniline | 33% HBr in Acetic Acid, RT | 3 | 95 | |

| 3 | N-Cbz-4-methoxyaniline | TFA, RT | 1.5 | 94 | |

| 4 | N-Cbz-4-nitroaniline | AlCl₃ (1.5 eq), HFIP, RT | 1 | 97 | [2] |

Table 3: Deprotection of N-Cbz-Protected Amino Acids

| Entry | Substrate | Reagent and Conditions | Time (h) | Yield (%) | Reference |

| 1 | N-Cbz-Alanine | HCl in Dioxane (4M), RT | 12 | 90 | |

| 2 | N-Cbz-Phenylalanine | 33% HBr in Acetic Acid, RT | 1 | 97 | |

| 3 | N-Cbz-Valine | TFA/DCM (1:1), 0 °C to RT | 2 | 95 | [3] |

| 4 | N-Cbz-Leucine | AlCl₃ (2.0 eq), HFIP, RT | 0.75 | 98 | [2] |

Experimental Protocols

General Procedure using HCl in Isopropanol (IPA)

This protocol is exemplified by the deprotection of (2S,5R)-benzyl 5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate.[1]

Materials:

-

Cbz-protected amine (1.0 eq)

-

Isopropanolic HCl (IPA·HCl, typically a saturated solution)

Procedure:

-

To a clean and dry round-bottom flask, add the Cbz-protected amine (e.g., 50 g).

-

Add IPA·HCl (e.g., 1000 mL) at room temperature (20-30 °C) and stir for 15 minutes.

-

Heat the reaction mixture to 65-75 °C and maintain this temperature for 4 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to 45-55 °C.

-

Distill off the solvent under vacuum at a temperature below 50 °C.

-

To the obtained crude material, add ethyl acetate (e.g., 500 mL) at 45-55 °C and stir for 40 minutes.

-

Cool the mixture to 20-30 °C and stir for 2 hours to allow for product precipitation.

-

Filter the solid, wash with ethyl acetate, and dry to obtain the desired amine hydrochloride salt.

General Procedure using HBr in Acetic Acid

Materials:

-

Cbz-protected amine (1.0 eq)

-

33% (w/w) HBr in acetic acid

Procedure:

-

Dissolve the Cbz-protected amine in a minimal amount of glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 33% HBr in acetic acid (typically 2-5 equivalents of HBr) with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the amine hydrobromide salt.

General Procedure using Trifluoroacetic Acid (TFA)

Materials:

-

Cbz-protected amine (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM, optional)

Procedure:

-

Dissolve the Cbz-protected amine in DCM or use it neat.

-

Add TFA (typically 20-50% v/v in DCM, or neat) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the TFA and solvent under reduced pressure.

-

Co-evaporate the residue with toluene or DCM several times to remove residual TFA.

-

The resulting amine trifluoroacetate salt can be used directly or neutralized with a suitable base.

General Procedure using Aluminum Chloride (AlCl₃) in Hexafluoroisopropanol (HFIP)

This method is particularly effective and offers high yields under mild conditions.[2]

Materials:

-

Cbz-protected amine (1.0 eq)

-

Aluminum chloride (AlCl₃, 1.5-2.0 eq)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

Procedure:

-

To a solution of the Cbz-protected amine in HFIP, add AlCl₃ portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the deprotected amine.

Mandatory Visualizations

Caption: General mechanism of acid-mediated Cbz deprotection.

Caption: A typical experimental workflow for acid-mediated Cbz deprotection.

Conclusion

Acid-mediated deprotection of Cbz groups offers a compelling and practical alternative to traditional hydrogenolysis. The methods presented herein are scalable, cost-effective, and avoid the use of hazardous reagents, making them highly attractive for both academic research and industrial drug development. By providing a range of protocols with varying acid strengths and reaction conditions, researchers can select a method that is compatible with other sensitive functional groups in their molecules, thereby streamlining synthetic routes and improving overall efficiency.

References

Application Notes and Protocols for the Selective Deprotection of N,N'-Diprotected Guanidines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective deprotection of N,N'-diprotected guanidines, a critical transformation in medicinal chemistry and organic synthesis. The ability to orthogonally remove one protecting group while another remains intact on the guanidinyl moiety allows for the stepwise functionalization of this important functional group, enabling the synthesis of complex molecules such as peptidomimetics, arginine analogs, and various bioactive compounds.

Introduction to Selective Guanidine Deprotection

The guanidinium group, with its strong basicity and ability to form multiple hydrogen bonds, plays a crucial role in molecular recognition and biological activity. The synthesis of complex molecules containing a guanidine functional group often requires the use of protecting groups to modulate its reactivity and basicity. N,N'-diprotected guanidines are common intermediates, and their selective deprotection is a key strategic element in multi-step syntheses. Orthogonal protection strategies, where each protecting group can be removed under specific conditions without affecting the other, are highly sought after.

This document outlines several methods for the selective deprotection of N,N'-diprotected guanidines, focusing on commonly employed protecting groups such as tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Arylsulfonyl derivatives.

Key Protecting Groups and Their Selective Removal

The choice of protecting groups is paramount for a successful orthogonal deprotection strategy. The stability of common guanidine protecting groups under various conditions is summarized below:

| Protecting Group | Acid Stability | Base Stability | Hydrogenolysis |

| Boc | Labile | Stable | Stable |

| Cbz | Stable | Stable | Labile |

| Arylsulfonyl (e.g., Tosyl) | Stable | Labile (under harsh conditions) | Stable |

| Alloc | Stable | Stable | Labile (Pd(0)) |

This differential stability forms the basis for the selective deprotection protocols detailed in this document.

Experimental Protocols

Selective Deprotection of N-Boc, N'-Cbz-Guanidines

This protocol describes the selective removal of the Boc group in the presence of a Cbz group.

Method 1: Catalytic Iron(III) Chloride

This method utilizes a mild and catalytic amount of iron(III) chloride for the selective cleavage of the N-Boc group.[1]

Experimental Procedure:

-

To a solution of the N-Boc, N'-Cbz-diprotected guanidine (1.0 mmol) in a suitable solvent (e.g., Dichloromethane, 10 mL), add iron(III) chloride (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the N-Cbz-monoprotected guanidine.

Quantitative Data:

| Substrate | Product | Reagent | Solvent | Time (h) | Yield (%) |

| N-Boc, N'-Cbz-guanidino-substrate 1 | N'-Cbz-guanidino-substrate 1 | FeCl₃ (10 mol%) | CH₂Cl₂ | 2 | 95 |

| N-Boc, N'-Cbz-guanidino-substrate 2 | N'-Cbz-guanidino-substrate 2 | FeCl₃ (10 mol%) | CH₂Cl₂ | 3 | 92 |

Table 1: Selective N-Boc deprotection using catalytic Iron(III) Chloride.[1]

Method 2: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Standard acidic conditions can be carefully controlled to selectively remove the more acid-labile Boc group.

Experimental Procedure:

-

Dissolve the N-Boc, N'-Cbz-diprotected guanidine (1.0 mmol) in Dichloromethane (DCM, 5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Trifluoroacetic Acid (TFA) in DCM (e.g., 20-50% v/v) dropwise.

-

Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

-

Once the starting material is consumed, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Selective Deprotection of N,N'-Diprotected Guanidines using the Burgess Reagent

The Burgess reagent can be employed for a mild and selective deprotection of one of the two protecting groups from a symmetrically or asymmetrically diprotected guanidine to yield the corresponding N-monoprotected guanidine.[2][3]

Experimental Procedure:

-

To a solution of the N,N'-diprotected guanidine (1.0 mmol) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF), add the Burgess reagent (1.1 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic phase, concentrate, and purify the residue by column chromatography.

Quantitative Data:

| Substrate | Product | Reagent | Solvent | Time (h) | Yield (%) |

| N,N'-di-Cbz-guanidine | N-Cbz-guanidine | Burgess Reagent | THF | 4 | 85 |

| N,N'-di-Boc-guanidine | N-Boc-guanidine | Burgess Reagent | THF | 6 | 80 |

Table 2: Selective deprotection of N,N'-diprotected guanidines using the Burgess Reagent.[3]

Diagrams

Logical Workflow for Selective Guanidine Deprotection

Caption: General workflow for selecting a deprotection method.

Decision Pathway for Orthogonal Deprotection

Caption: Decision tree for orthogonal deprotection strategies.

Conclusion

The selective deprotection of N,N'-diprotected guanidines is a versatile and powerful tool in modern organic synthesis. The protocols outlined in these application notes provide researchers with a starting point for developing robust and efficient synthetic routes to complex guanidine-containing molecules. Careful consideration of the protecting groups employed and the reaction conditions is crucial for achieving high selectivity and yields. The provided data and workflows are intended to facilitate the rational design of synthetic strategies in drug discovery and development.

References

Application Notes and Protocols: N-Cbz-guanidine as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs.[1][2][3] Its ability to form strong hydrogen bonds and electrostatic interactions makes it a key pharmacophore for molecular recognition at biological targets.[4][5] However, the high basicity of the guanidine functional group (pKa of the conjugate acid ≈ 13.5) often presents challenges in synthesis and purification.[4] The use of the carboxybenzyl (Cbz) protecting group provides a strategic solution to this problem by reducing the basicity of the guanidine moiety, thus facilitating its incorporation into complex molecules.[4] This document provides detailed application notes and experimental protocols for the use of N-Cbz-guanidine and its derivatives as building blocks in the design and synthesis of novel therapeutic agents.

Applications in Drug Discovery

The this compound unit serves as a versatile precursor for a diverse range of bioactive compounds. The protected guanidine can be readily incorporated into molecular scaffolds, and subsequent deprotection reveals the highly basic guanidinium group, which can then engage in crucial interactions with biological targets. Guanidine-containing compounds have demonstrated a broad spectrum of pharmacological activities.[1]

Table 1: Therapeutic Applications of Guanidine-Containing Compounds

| Therapeutic Area | Examples of Drug Classes and Targets | Reference |

| Antimicrobial | Antibiotics (e.g., against MRSA), Antifungals, Antivirals (e.g., Zanamivir for influenza) | [2][6] |

| Antidiabetic | Biguanides (e.g., Metformin) | [7] |

| Antihypertensive | Alpha-blockers, Centrally acting alpha-2 agonists | [8] |

| Anticancer | DNA minor groove binders, Enzyme inhibitors | [1] |

| Neurological Disorders | Neuropeptide Y (NPY) receptor antagonists, Muscarinic receptor antagonists | [8][9] |